molecular formula C6H4N2O2S B1630278 Imidazo[5,1-B]thiazole-7-carboxylic acid CAS No. 211033-78-2

Imidazo[5,1-B]thiazole-7-carboxylic acid

Cat. No. B1630278
M. Wt: 168.18 g/mol
InChI Key: XBZRHXNVJONYJT-UHFFFAOYSA-N
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Description

Imidazo[5,1-B]thiazole-7-carboxylic acid is a type of imidazothiazole . Imidazothiazoles are structures that have been the focus of researchers due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have been found to have potent activity in vitro .


Synthesis Analysis

Imidazothiazoles can be synthesized through various methods . A review published in 2020 summarizes and analyzes literature data on the methods of synthesis and biological properties of known types of imidazothiazoles . The classification of existing synthetic methods is based on the principle of the amount of research invested, from the most to the least studied .


Molecular Structure Analysis

Imidazothiazoles are formed on the basis of all possible combinations of joining the thiazole and imidazole rings . At present, five types of such systems are known .


Chemical Reactions Analysis

All the synthesized derivatives of imidazothiazoles were characterized by 1 H NMR, 13 C NMR, HPLC, and MS spectral analysis . A copper-catalyzed domino method has been initially developed for the synthesis of benzo [ d ]imidazo .


Physical And Chemical Properties Analysis

The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability, and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Imidazothiazoles are an interesting scaffold for the development of new anti-TB drugs especially in combination therapy based on their favorable properties and novel mechanism of action . The most active benzo- [ d ]-imidazo- [2,1- b ]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-5-8(3-7-4)1-2-11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZRHXNVJONYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634266
Record name Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[5,1-B]thiazole-7-carboxylic acid

CAS RN

211033-78-2
Record name Imidazo[5,1-b]thiazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211033-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0.95 M ethylmagnesium bromide/THF solution (12.6 ml) was added dropwise to a solution (50 ml) of 2.501 g of 7-iodoimidazo[5,1-b]thiazole in THF at −70° C. The mixture was stirred for 30 min. Carbon dioxide (which had been evolved from about 5 g of dry ice and passed through a calcium chloride tube) was introduced into the reaction solution at the same temperature over a period of 40 min. The reaction solution was allowed to stand at −20° C. overnight, and then added to an ice cold mixed solution composed of an aqueous sodium hydroxide (0.41 g) solution (100 ml) and ether (200 ml) with stirring. The mixture was stirred for one hr. The organic layer was separated and concentrated under the reduced pressure by a minor amount, and the remaining organic solvent was removed by distillation. The residue was adjusted to pH 3.5 by the addition of 2 N hydrochloric acid under ice cooling. The resultant precipitate was washed with a minor amount of cold water, and then dried under the reduced pressure to give 1.407 g of imidazo[5,1-b]thiazole-7-carboxylic acid.
Name
ethylmagnesium bromide THF
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[5,1-B]thiazole-7-carboxylic acid
Reactant of Route 2
Imidazo[5,1-B]thiazole-7-carboxylic acid
Reactant of Route 3
Imidazo[5,1-B]thiazole-7-carboxylic acid
Reactant of Route 4
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Imidazo[5,1-B]thiazole-7-carboxylic acid
Reactant of Route 5
Imidazo[5,1-B]thiazole-7-carboxylic acid
Reactant of Route 6
Imidazo[5,1-B]thiazole-7-carboxylic acid

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